
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine
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Overview
Description
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is a heterocyclic compound that features a quinazoline moiety substituted with a tert-butyl group and a morpholine ring. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a morpholine ring enhances the compound’s pharmacological profile, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.
Attachment of Morpholine Ring: The final step involves the nucleophilic substitution of the quinazoline derivative with morpholine under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
Scientific Research Applications
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based, are used as anticancer agents targeting EGFR.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have shown various biological activities.
Uniqueness: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties, which enhances its pharmacological profile and broadens its spectrum of biological activities compared to other similar compounds .
Properties
IUPAC Name |
4-(2-tert-butylquinazolin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEXILUDHKJXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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